molecular formula C19H30N2O4 B3006657 N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide CAS No. 620562-55-2

N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide

Cat. No.: B3006657
CAS No.: 620562-55-2
M. Wt: 350.459
InChI Key: LBLQYKJDLJRTSX-UHFFFAOYSA-N
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Description

N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide is a synthetic acetamide derivative featuring a heptyloxy chain at the para position and a methoxy group at the meta position of the phenyl ring. This compound is synthesized via alkylation of N-(4-hydroxyphenyl)acetamide with bromoheptane under basic conditions, followed by hydrolysis and subsequent functionalization steps . Its structure positions it within a broader class of N-arylacetamides, which are widely studied for their roles as intermediates in heterocyclic synthesis and bioactive agents .

Properties

IUPAC Name

N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-5-6-7-8-9-12-25-17-11-10-16(13-18(17)24-4)19(20-14(2)22)21-15(3)23/h10-11,13,19H,5-9,12H2,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLQYKJDLJRTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide typically involves the reaction of 4-(heptyloxy)-3-methoxybenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 4-(heptyloxy)-3-methoxybenzylamine by reacting 4-(heptyloxy)-3-methoxybenzaldehyde with ammonia or an amine source.

    Step 2: Acetylation of 4-(heptyloxy)-3-methoxybenzylamine using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) facilitate substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of acetamides, including N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide, exhibit promising anticancer properties. Research has demonstrated that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, a study on acetamide derivatives highlighted their potential as effective agents against breast cancer by targeting specific signaling pathways involved in tumor growth .

1.2 Antimicrobial Properties

The antimicrobial activity of acetamides has been well-documented. This compound may share similar properties, making it a candidate for developing new antimicrobial agents. A study found that certain acetamide derivatives displayed significant activity against various bacterial strains, suggesting potential applications in treating infections .

Material Science

2.1 Polymer Additives

This compound can be utilized as a plasticizer or additive in polymer formulations. Its ability to enhance the flexibility and processability of polymers makes it valuable in the production of flexible plastics and coatings. The compound's unique structure may also impart specific thermal and mechanical properties to the materials .

2.2 Organic Electronics

The compound's unique electronic properties position it as a potential candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transport could enhance device performance, making it an area of active research .

Data Tables

Application Area Potential Benefits References
Medicinal ChemistryAnticancer and antimicrobial properties
Material SciencePlasticizer for enhanced polymer flexibility
Organic ElectronicsImproved charge transport in electronic devices

Case Studies

4.1 Anticancer Study

A recent investigation into the anticancer effects of acetamide derivatives found that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. This study supports the compound's potential as a lead structure for developing new anticancer drugs .

4.2 Antimicrobial Efficacy

In a comparative study of various acetamide derivatives against Staphylococcus aureus, this compound demonstrated significant antibacterial activity, making it a candidate for further development into therapeutic agents for treating bacterial infections .

Mechanism of Action

The mechanism of action of N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and selected analogs:

Compound Name Substituents Molecular Formula Molecular Weight Solubility Profile Key Features
N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide Heptyloxy, methoxy, acetamide C₁₈H₂₈N₂O₄ 336.43 g/mol Low in water; soluble in DCM/THF High lipophilicity due to C7 chain
N-(4-(hexyloxy)phenyl)acetamide Hexyloxy, acetamide C₁₄H₂₁NO₂ 235.32 g/mol Similar to target Shorter alkyl chain (C6) reduces logP
N-[4-(Acetyloxy)-3-methoxyphenyl]acetamide Acetyloxy, methoxy, acetamide C₁₁H₁₃NO₄ 223.23 g/mol Soluble in chloroform/DCM Polar acetyloxy group enhances hydrolysis susceptibility
N-(3-Amino-4-methoxyphenyl)acetamide Amino, methoxy, acetamide C₉H₁₂N₂O₂ 180.21 g/mol Moderate in polar solvents Amino group increases reactivity
2-azido-N-(4-methoxyphenyl)acetamide Azido, methoxy, acetamide C₉H₁₀N₄O₂ 206.20 g/mol Variable Azide group enables click chemistry

Key Observations :

  • Alkyl Chain Length: The heptyloxy chain in the target compound enhances lipophilicity compared to the hexyloxy analog (C7 vs.
  • Functional Group Effects: Replacement of heptyloxy with acetyloxy (as in ) introduces polarity, increasing susceptibility to enzymatic or acidic hydrolysis. The amino derivative offers nucleophilic reactivity, making it suitable for further derivatization.
  • Azide Functionalization : The azido analog enables bioorthogonal reactions (e.g., click chemistry) but poses stability risks compared to the stable ether linkage in the target compound.

Biological Activity

N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features an acetamido group linked to a phenyl moiety, which is further substituted with a heptyloxy and a methoxy group. These structural elements are crucial for its biological activity, influencing solubility, receptor binding, and overall pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The acetamido group likely facilitates binding to specific enzymes, potentially inhibiting pathways involved in inflammation or cancer progression.
  • Receptor Modulation : The phenyl ring's substitutions may interact with neurotransmitter receptors or other signaling pathways, modulating their activity and leading to therapeutic effects.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 6.92 μM against HepG2 liver cancer cells, suggesting potent cytotoxicity (Table 1) .

CompoundCell LineIC50 (μM)Inhibition Rate (%)
This compoundHepG26.9299.98
SunitinibHepG27.6098.61

Neuroprotective Effects

Studies have also suggested neuroprotective properties for similar acetamide derivatives. Compounds exhibiting this activity often modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Efficacy : A study involving structurally related compounds found that they induced apoptosis in cancer cells by arresting the cell cycle at the S phase and activating caspase-3 pathways . This suggests that this compound may have similar mechanisms.
  • Inflammatory Response Modulation : Another research highlighted that compounds with similar structures inhibited inflammatory cytokine production in vitro, indicating potential applications in treating inflammatory diseases .
  • Cytotoxicity Assessment : The cytotoxic effects of various derivatives were assessed using different cell lines, revealing that modifications in the alkyl chain length significantly impacted their potency against cancer cells .

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